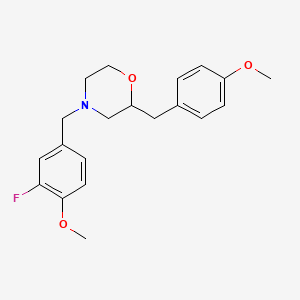![molecular formula C12H11F3N2O B5994078 1-PROPYL-5-(TRIFLUOROMETHYL)[1,6]NAPHTHYRIDIN-4(1H)-ONE](/img/structure/B5994078.png)
1-PROPYL-5-(TRIFLUOROMETHYL)[1,6]NAPHTHYRIDIN-4(1H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PROPYL-5-(TRIFLUOROMETHYL)[1,6]NAPHTHYRIDIN-4(1H)-ONE is a compound belonging to the naphthyridine family, characterized by its aromatic heterocyclic structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-PROPYL-5-(TRIFLUOROMETHYL)[1,6]NAPHTHYRIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the naphthyridine ring. Industrial production methods may employ continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-PROPYL-5-(TRIFLUOROMETHYL)[1,6]NAPHTHYRIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by bases or catalysts
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and other nucleophilic agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-PROPYL-5-(TRIFLUOROMETHYL)[1,6]NAPHTHYRIDIN-4(1H)-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research indicates its potential as an antiparasitic agent, particularly against Leishmania species.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-PROPYL-5-(TRIFLUOROMETHYL)[1,6]NAPHTHYRIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction often involves pathways related to oxidative stress and cellular metabolism .
Comparison with Similar Compounds
1-PROPYL-5-(TRIFLUOROMETHYL)[1,6]NAPHTHYRIDIN-4(1H)-ONE can be compared with other trifluoromethyl-substituted naphthyridines and quinolones. Similar compounds include:
2-(TRIFLUOROMETHYL)BENZO[b][1,8]NAPHTHYRIDIN-4(1H)-ONES: Known for their antiparasitic activity.
TRIFLUOROMETHYL-SUBSTITUTED QUINOLONES: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-propyl-5-(trifluoromethyl)-1,6-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-2-6-17-7-4-9(18)10-8(17)3-5-16-11(10)12(13,14)15/h3-5,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJYQSLEBPJPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)C2=C1C=CN=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5994015.png)
![2-(4-{4,4-DIMETHYL-2-[(4-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5994023.png)
![benzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5994035.png)

![1-[2-[[2-(2-Chlorophenyl)ethylamino]methyl]-4-methoxyphenoxy]-3-(dimethylamino)propan-2-ol](/img/structure/B5994043.png)
![(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE](/img/structure/B5994048.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5994051.png)
![2-(2-hydroxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5994052.png)
![N-(4-hydroxyphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5994059.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-4-pentenamide](/img/structure/B5994063.png)
![4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5994073.png)
![1-methyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5994084.png)

